Bioorthogonal IEDDA Reaction Rate with BCN: Quantified 2.6-Fold Slower Kinetics vs. Diphenyltetrazine
3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine (1e) exhibits a second-order rate constant of 1.4 M⁻¹ s⁻¹ for the inverse electron demand Diels–Alder (IEDDA) reaction with bicyclo[6.1.0]nonyne (BCN) in methanol at ambient temperature [1]. This is 2.6-fold slower than the 3.6 M⁻¹ s⁻¹ measured for 3,6-diphenyl-1,2,4,5-tetrazine (1b) under identical conditions [1], and over 80-fold slower than the 118 M⁻¹ s⁻¹ observed for 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine [1].
| Evidence Dimension | Second-order rate constant (k₂) for IEDDA reaction with BCN |
|---|---|
| Target Compound Data | 1.4 M⁻¹ s⁻¹ |
| Comparator Or Baseline | 3,6-diphenyl-1,2,4,5-tetrazine (1b): 3.6 M⁻¹ s⁻¹; 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (1a): 118 M⁻¹ s⁻¹ |
| Quantified Difference | 2.6-fold slower than diphenyl analog (61% reduction); 84-fold slower than dipyridyl analog |
| Conditions | MeOH, ambient temperature |
Why This Matters
This intermediate rate constant positions the compound for staged labeling applications where sequential reactions require distinct kinetic profiles, avoiding unwanted cross-reactivity in multiplexed bioorthogonal conjugations.
- [1] Wang, D., Chen, W., Zheng, Y., Dai, C., Wang, K., Ke, B., & Wang, B. (2014). 3,6-Substituted-1,2,4,5-tetrazines: tuning reaction rates for staged labeling applications. Organic & Biomolecular Chemistry, 12(23), 3950–3955. DOI: 10.1039/c4ob00280f View Source
